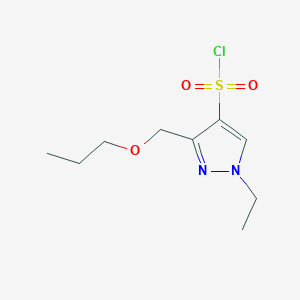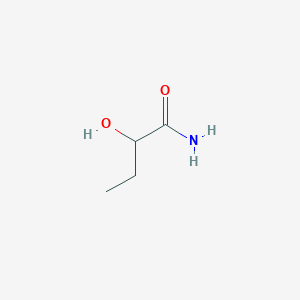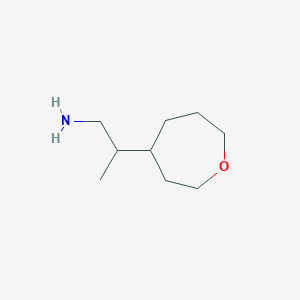
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. This compound is known for its ability to react with various functional groups, making it a valuable tool in the synthesis of complex organic molecules. In
Wirkmechanismus
The mechanism of action of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with various functional groups in organic molecules. This reaction results in the formation of a covalent bond between the two molecules, which can be used to modify the properties of the target molecule. In the case of proteins and peptides, the reaction of this compound with amino groups can be used to label these molecules for further study.
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects on living organisms. However, it is often used in the development of drugs and as a tool for investigating biological processes. In these contexts, the compound can have a wide range of effects, depending on the specific application.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its ability to react with various functional groups, making it a versatile reagent for the synthesis of complex organic molecules. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, there are some limitations to the use of this compound, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is likely to continue to be an important tool in scientific research in the future. Some potential future directions for research involving this compound include:
1. Developing new methods for the synthesis of complex organic molecules using this compound as a reagent.
2. Investigating the potential use of this compound in the development of new drugs and therapeutic agents.
3. Exploring the potential use of this compound as a labeling agent for other types of molecules, such as carbohydrates and lipids.
4. Investigating the potential toxicity of this compound and developing safer methods for handling and storing it.
5. Developing new applications for this compound in the study of biological processes and disease mechanisms.
Synthesemethoden
The synthesis of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(hydroxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride in the presence of pyridine. The reaction results in the formation of this compound as the main product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is commonly used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of sulfonamides, which are important pharmacological agents. This compound is also used as a labeling agent for proteins and peptides, as it can react with amino groups in these molecules. Additionally, this compound is used in the development of new drugs and as a tool for investigating biological processes.
Eigenschaften
IUPAC Name |
1-ethyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-5-15-7-8-9(16(10,13)14)6-12(4-2)11-8/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZOJCINNTCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)




![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)

![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)